N-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methoxybenzamide
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Overview
Description
3-[2-(4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-METHOXYBENZOYL)THIOUREA is a complex organic compound with the molecular formula C22H16FN3O3S. It is known for its unique structural features, which include a fluorophenyl group, a benzoxazole ring, and a methoxybenzoyl thiourea moiety.
Preparation Methods
The synthesis of 3-[2-(4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-METHOXYBENZOYL)THIOUREA typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring is synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Methoxybenzoyl Thiourea Moiety: The final step involves the reaction of the intermediate compound with a methoxybenzoyl isothiocyanate to form the desired thiourea derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
3-[2-(4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-METHOXYBENZOYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
3-[2-(4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-METHOXYBENZOYL)THIOUREA has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as a fluorescent probe for detecting specific biomolecules and as a tool for studying protein-ligand interactions.
Medicine: Preliminary studies suggest that it may have pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-[2-(4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-METHOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The benzoxazole ring and fluorophenyl group are key structural features that facilitate these interactions, allowing the compound to exert its effects at the molecular level .
Comparison with Similar Compounds
3-[2-(4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-METHOXYBENZOYL)THIOUREA can be compared with other similar compounds, such as:
3-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-METHYLBENZOYL)THIOUREA: This compound has a similar structure but differs in the position of the fluorine atom and the substituent on the benzoyl group.
N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-N’-(4-METHOXYBENZOYL)THIOUREA: This compound also features a benzoxazole ring and a fluorophenyl group but has different substituents on the thiourea moiety.
The uniqueness of 3-[2-(4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-METHOXYBENZOYL)THIOUREA lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H16FN3O3S |
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Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-[[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-3-methoxybenzamide |
InChI |
InChI=1S/C22H16FN3O3S/c1-28-17-4-2-3-14(11-17)20(27)26-22(30)24-16-9-10-19-18(12-16)25-21(29-19)13-5-7-15(23)8-6-13/h2-12H,1H3,(H2,24,26,27,30) |
InChI Key |
JFYDCWRCEKNEOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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